molecular formula C24H20N4O4 B11105604 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide

Cat. No.: B11105604
M. Wt: 428.4 g/mol
InChI Key: ITPODYRTQJLYFW-MFKUBSTISA-N
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Description

3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N’-{(E)-[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrole ring, a nitrophenyl group, and a benzohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N’-{(E)-[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}BENZOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the nitrophenyl and furyl groups. The final step involves the condensation of the intermediate with benzohydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N’-{(E)-[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}BENZOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring and nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N’-{(E)-[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N’-{(E)-[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-DIMETHYL-1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLIC ACID: A compound with a similar pyrrole ring structure but different functional groups.

    (Z)-3-((2,5-DIMETHYL-1-P-TOLYL-1H-PYRROL-3-YL)METHYLENE)-1-METHYL-5-(MORPHOLINOSULFONYL)INDOLIN-2-ONE: Another compound with a pyrrole ring and additional functional groups.

Uniqueness

What sets 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N’-{(E)-[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}BENZOHYDRAZIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C24H20N4O4/c1-16-9-10-17(2)27(16)20-7-4-6-19(14-20)24(29)26-25-15-22-11-12-23(32-22)18-5-3-8-21(13-18)28(30)31/h3-15H,1-2H3,(H,26,29)/b25-15+

InChI Key

ITPODYRTQJLYFW-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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